molecular formula C15H16BrNO B5019007 N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline

N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline

Cat. No.: B5019007
M. Wt: 306.20 g/mol
InChI Key: QYZJCBYDMMLFJQ-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline is an organic compound that features a brominated aromatic ring with methoxy and methyl substituents

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZJCBYDMMLFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its brominated aromatic ring and methoxy group. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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